

## Commercial Sourcing and Technical Guide for O-tert-Butyl-L-allo-threonine

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Compound of Interest		
Compound Name:	H-Allo-thr(tbu)-OH	
Cat. No.:	B2522906	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of O-tert-Butyl-L-allo-threonine, a crucial building block in peptide synthesis and drug discovery. This document offers a comparative analysis of commercial suppliers, details on the compound's properties, and generalized experimental protocols for its application.

## Introduction to O-tert-Butyl-L-allo-threonine

O-tert-Butyl-L-allo-threonine is a protected amino acid derivative that plays a significant role in synthetic organic chemistry, particularly in the solid-phase peptide synthesis (SPPS) of complex peptides and therapeutic drug candidates. The tert-butyl ether protecting group on the side-chain hydroxyl function of the allo-threonine residue offers base stability and is readily removable under acidic conditions, making it orthogonal to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) N-terminal protecting group strategy. The unique stereochemistry of the allo-threonine backbone can impart specific conformational constraints on peptides, influencing their biological activity and stability.

## **Commercial Suppliers and Product Specifications**

A survey of prominent chemical suppliers reveals several sources for O-tert-Butyl-L-allothreonine and its derivatives. The following table summarizes the available quantitative data for easy comparison.



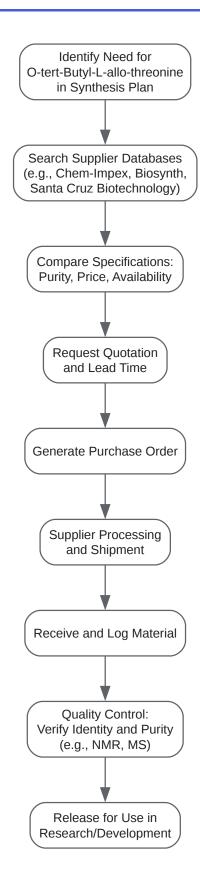
Supplier	Product Name	Catalog Number	CAS Number	Purity	Available Quantities
Chem-Impex	O-tert-Butyl- L-allo- threonine	05845	201353-89-1	≥ 98% (NMR)	Inquire
Biosynth	O-tert-Butyl- L-allo- threonine	FB48640	201353-89-1	Not Specified	Inquire
Santa Cruz Biotechnolog y	O-tert-Butyl- L-allo- threonine	sc-268884	201353-89-1	Not Specified	Inquire
Thermo Fisher Scientific	N-Fmoc-O- tert-butyl-L- allo- threonine, 97%	H66579	201481-37-0	97%	1 g, 5 g

Note: Data is subject to change and researchers are advised to consult the suppliers' websites for the most current information.

## **Logical Workflow for Sourcing and Procurement**

The process of acquiring O-tert-Butyl-L-allo-threonine for research and development can be streamlined by following a logical workflow, from initial identification of the need to the final procurement and quality control.





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Figure 1: A logical workflow for the procurement of O-tert-Butyl-L-allo-threonine.



## **Experimental Protocols**

The following are generalized methodologies for the incorporation of Fmoc-O-tert-butyl-L-allo-threonine into a peptide sequence using manual solid-phase peptide synthesis (SPPS) and the subsequent cleavage of the tert-butyl protecting group.

# Fmoc-Solid Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines a single coupling cycle for incorporating Fmoc-O-tert-butyl-L-allothreonine onto a resin-bound peptide chain.

#### Materials:

- Fmoc-O-tert-butyl-L-allo-threonine
- Peptide synthesis grade resin (e.g., Rink Amide, Wang) with a free N-terminal amine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- 20% (v/v) Piperidine in DMF (Deprotection solution)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)

#### Methodology:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection: Treat the resin with the deprotection solution (20% piperidine in DMF) for 5-10 minutes. Repeat this step.

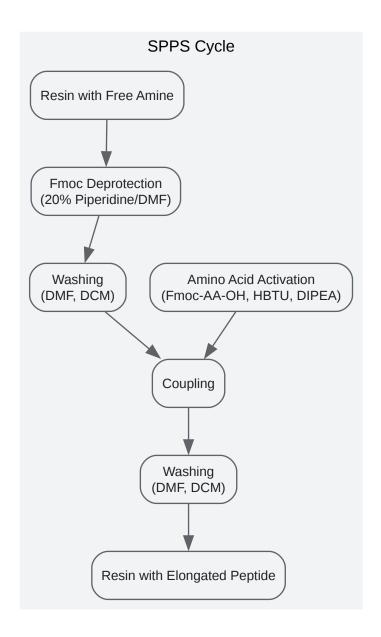






- Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and by-products.
- Amino Acid Activation: In a separate vessel, dissolve Fmoc-O-tert-butyl-L-allo-threonine (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF. Add DIPEA (6-10 equivalents) and allow the activation to proceed for 1-2 minutes.
- Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. The completion of the coupling can be monitored using a qualitative ninhydrin test.
- Washing: After the coupling is complete, wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.





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Figure 2: Workflow for a single coupling cycle in Fmoc-SPPS.

## **Cleavage of the tert-Butyl Protecting Group**

The tert-butyl ether is a robust protecting group that is stable to the basic conditions used for Fmoc removal. It is typically cleaved simultaneously with the final cleavage of the peptide from the resin using a strong acid cocktail.

Materials:

### Foundational & Exploratory





- Peptide-bound resin
- Trifluoroacetic acid (TFA)
- Scavengers: Triisopropylsilane (TIS) and Water. Other scavengers like 1,2-ethanedithiol
  (EDT) may be required for peptides containing sensitive residues like cysteine.

#### Methodology:

- Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
- Cleavage Cocktail Preparation: Prepare a cleavage cocktail, typically consisting of TFA/TIS/Water in a ratio of 95:2.5:2.5 (v/v/v).
- Cleavage Reaction: Add the cleavage cocktail to the dried resin in a fume hood. Agitate the mixture at room temperature for 2-4 hours.
- Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.
- Peptide Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether multiple times.
- Drying: Dry the crude peptide under vacuum to remove residual ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Disclaimer: The experimental protocols provided are generalized and may require optimization based on the specific peptide sequence and the scale of the synthesis. Researchers should always consult relevant literature and safety data sheets before performing any chemical synthesis.

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